molecular formula C23H26N2O3 B13106001 3-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-yl)phenol

3-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-yl)phenol

Cat. No.: B13106001
M. Wt: 378.5 g/mol
InChI Key: LLXIHMMXHLPBCW-UHFFFAOYSA-N
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Description

3-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-yl)phenol is a complex organic compound with the molecular formula C23H26N2O3 It is characterized by the presence of a naphthalen-1-yloxy group, a piperazine ring, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-yl)phenol typically involves multiple steps. One common method includes the reaction of 1-naphthol with epichlorohydrin to form 1-(naphthalen-1-yloxy)-2,3-epoxypropane. This intermediate is then reacted with piperazine to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The naphthalen-1-yloxy group can be reduced to form dihydronaphthalenes.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Dihydronaphthalenes and related compounds.

    Substitution: Various substituted phenols and naphthalenes.

Scientific Research Applications

3-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-yl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-yl)phenol involves its interaction with specific molecular targets. For instance, it can act as a β2-adrenergic receptor antagonist, blocking the receptor and inhibiting downstream signaling pathways. This results in the modulation of physiological processes such as heart rate and bronchial dilation.

Comparison with Similar Compounds

Similar Compounds

    Propranolol: A β-adrenergic blocker used as an antihypertensive and antianginal agent.

    Naphthalen-1-yloxy derivatives: Compounds with similar structural features and potential biological activities.

Uniqueness

3-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-yl)phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with β2-adrenergic receptors sets it apart from other similar compounds.

Properties

Molecular Formula

C23H26N2O3

Molecular Weight

378.5 g/mol

IUPAC Name

3-[4-(2-hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]phenol

InChI

InChI=1S/C23H26N2O3/c26-20-8-4-7-19(15-20)25-13-11-24(12-14-25)16-21(27)17-28-23-10-3-6-18-5-1-2-9-22(18)23/h1-10,15,21,26-27H,11-14,16-17H2

InChI Key

LLXIHMMXHLPBCW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(COC2=CC=CC3=CC=CC=C32)O)C4=CC(=CC=C4)O

Origin of Product

United States

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